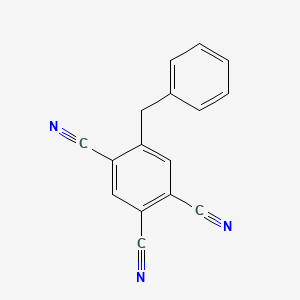

5-Benzylbenzene-1,2,4-tricarbonitrile

CAS No.: 56888-48-3

Cat. No.: VC19585877

Molecular Formula: C16H9N3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56888-48-3 |

|---|---|

| Molecular Formula | C16H9N3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 5-benzylbenzene-1,2,4-tricarbonitrile |

| Standard InChI | InChI=1S/C16H9N3/c17-9-14-8-16(11-19)15(10-18)7-13(14)6-12-4-2-1-3-5-12/h1-5,7-8H,6H2 |

| Standard InChI Key | ZSPPZFIMMVXZHV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=C(C=C2C#N)C#N)C#N |

Introduction

Structural Characteristics and Crystallographic Analysis

Molecular Geometry

X-ray crystallography reveals that 5-benzylbenzene-1,2,4-tricarbonitrile crystallizes in a monoclinic system with a dihedral angle of 70.7° between the central tricyanophenyl ring and the benzyl-substituted phenyl ring . This angular displacement minimizes steric clashes between the benzyl group and the ortho-cyano substituents, stabilizing the molecule through intramolecular van der Waals interactions.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Dihedral angle | 70.7° |

| Space group | P2/c |

| Unit cell dimensions | a=7.42 Å, b=14.73 Å, c=10.25 Å |

| Intermolecular contacts | C–H⋯N (2.56–2.72 Å) |

The intermolecular C–H⋯N hydrogen bonds (2.56–2.72 Å) facilitate the formation of a layered crystal lattice, enhancing thermal stability . These interactions are critical for predicting the compound’s behavior in solid-state applications, such as organic semiconductors or porous materials.

Electronic Structure

The electron-withdrawing cyano groups induce significant polarization in the benzene ring, creating regions of high electron deficiency. Density functional theory (DFT) calculations on analogous tricarbonitriles suggest that the benzyl group’s electron-donating resonance effects partially counteract this polarization, resulting in a nuanced electronic profile . This balance between electron deficiency and steric hindrance makes the compound a candidate for charge-transfer complexes or as a ligand in metal-organic frameworks (MOFs).

Synthetic Considerations and Reactivity

Reactivity Patterns

The compound’s reactivity is expected to mirror that of benzene-1,2,4-tricarbonitrile, with enhanced steric shielding at the 5 position. Key reactions may include:

-

Nucleophilic Aromatic Substitution: Cyano groups activate the ring toward nucleophiles, though the benzyl group may hinder access to the para position.

-

Coordination Chemistry: The nitrile groups can serve as ligands for transition metals, forming complexes with tunable redox properties.

Table 2: Comparison with Benzene-1,3,5-tricarbonitrile

| Property | 5-Benzyl-1,2,4-tricarbonitrile | 1,3,5-Tricyanobenzene |

|---|---|---|

| Molecular Formula | CHN | CHN |

| Symmetry | C | D |

| Dihedral Angle | 70.7° | 0° (planar) |

| Applications | Potential MOF ligand | Photoreactions |

Physicochemical Properties

Solubility and Stability

The compound is likely poorly soluble in polar solvents due to its aromatic backbone and cyano groups. Nonpolar solvents (e.g., toluene, dichloromethane) may dissolve it moderately. Thermal stability is inferred from its crystalline packing, with a melting point potentially exceeding 200°C based on analogous nitriles .

Spectroscopic Features

-

IR Spectroscopy: Strong absorptions at ~2240 cm (C≡N stretch) and ~3050 cm (aromatic C–H).

-

NMR Spectroscopy: H NMR would show distinct signals for the benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H301 | Avoid ingestion |

| Skin Irritation | H315 | Wear gloves |

| Eye Damage | H319 | Use goggles |

Applications and Research Directions

Photochemical Reactions

The compound’s electron-deficient aromatic system could participate in photoinduced multicomponent reactions (MCRs), analogous to those involving TCNB . For instance, electron transfer to excited-state 5-benzylbenzene-1,2,4-tricarbonitrile might initiate cascade reactions with alkenes and nucleophiles, yielding complex heterocycles.

Materials Science

-

MOF Construction: The nitrile groups may coordinate to metal ions (e.g., Zn, Cu), forming porous frameworks with applications in gas storage or catalysis.

-

Liquid Crystals: The planar tricyanophenyl moiety and flexible benzyl group could promote mesophase formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume